

# Application Notes and Protocols for Ultrasonic-Assisted Stir Casting of TiC Composites

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## Compound of Interest

Compound Name: *Titanium carbide (TiC)*

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This document provides detailed application notes and protocols for the fabrication of **titanium carbide (TiC)** reinforced metal matrix composites using the ultrasonic-assisted stir casting technique. This method offers a superior dispersion of reinforcement particles, leading to enhanced mechanical and tribological properties of the resulting composites.

## Introduction to Ultrasonic-Assisted Stir Casting

Ultrasonic-assisted stir casting is an advanced manufacturing process for metal matrix composites (MMCs) that integrates high-intensity ultrasonic vibrations into the conventional stir casting method. This technique significantly improves the dispersion of reinforcement particles within the molten metal matrix, leading to composites with more uniform microstructures and enhanced mechanical properties such as strength and toughness.<sup>[1][2]</sup> The ultrasonic energy generates strong localized shear and turbulent flow, which helps in breaking up particle agglomerates and improving the wettability between the reinforcement and the matrix.<sup>[1][2]</sup>

Key Advantages:

- Improved Particle Dispersion: Ultrasonic cavitation and acoustic streaming effectively break down clusters of TiC particles, ensuring a homogeneous distribution throughout the matrix.<sup>[3]</sup>  
<sup>[4]</sup>

- **Enhanced Wettability:** The high-frequency vibrations can disrupt oxide layers on the molten metal and the reinforcement particles, promoting better interfacial bonding.[3]
- **Refined Microstructure:** The process can lead to grain refinement of the matrix alloy, further contributing to improved mechanical properties.[5][6]
- **Reduced Porosity:** Ultrasonic treatment can help in the degassing of the molten metal, leading to composites with lower porosity.[4]

## Experimental Protocols

This section outlines a general protocol for the fabrication of Al-TiC composites using ultrasonic-assisted stir casting. The parameters can be adapted based on the specific matrix alloy and the desired final properties.

## Materials and Equipment

- **Matrix Material:** Aluminum alloy (e.g., AA8011, Al6061, AZ31)[3][5][7]
- **Reinforcement:** **Titanium Carbide (TiC)** particles (various weight percentages, e.g., 2, 4, 6, 8 wt.%)[3]
- **Wetting Agent (optional):** Magnesium ribbons to improve wettability.[3]
- **Furnace:** Electrical resistance furnace capable of reaching temperatures above the melting point of the matrix alloy (e.g., 800°C for AA8011).[3]
- **Stirring Assembly:** Mechanical stirrer with a graphite or coated steel impeller.
- **Ultrasonic Probe:** High-power ultrasonic processor with a titanium alloy probe (e.g., Ti-6Al-4V), often coated with a protective layer like zirconia.[4]
- **Crucible:** Clay graphite or similar inert crucible.
- **Mold:** Preheated steel or graphite mold.
- **Inert Gas Supply:** Argon or Nitrogen for creating an inert atmosphere to prevent oxidation.

## Fabrication Procedure

- Melting the Matrix:
  - Place the matrix alloy into the crucible and heat it in the furnace to a temperature approximately 50-100°C above its liquidus temperature (e.g., ~800°C for AA8011 aluminum alloy).[\[3\]](#)
  - During melting, maintain an inert atmosphere by purging with argon or nitrogen gas to minimize oxidation.
- Preheating the Reinforcement:
  - Preheat the TiC particles to a temperature of around 250-350°C. This step helps to remove moisture and adsorbed gases, and reduces the thermal shock upon addition to the molten metal.
- Mechanical Stirring and Reinforcement Addition:
  - Once the matrix alloy is completely molten, create a vortex by introducing the mechanical stirrer into the melt at a specific speed (e.g., 450-750 rpm).[\[8\]](#)
  - Gradually add the preheated TiC particles into the vortex. If using a wetting agent like magnesium, it can be added prior to the reinforcement.[\[3\]](#)
  - Continue mechanical stirring for a predetermined time (e.g., 5-15 minutes) to facilitate initial mixing.[\[8\]](#)
- Ultrasonic Treatment:
  - After mechanical stirring, immerse the preheated ultrasonic probe into the molten slurry to a specific depth.
  - Apply ultrasonic vibrations at a specific frequency (e.g., 20 kHz) and power for a set duration (e.g., 2-5 minutes).[\[9\]](#)[\[10\]](#) The vibrations will deagglomerate the TiC particles and distribute them uniformly.
- Casting:

- After the ultrasonic treatment, retract the stirrer and the ultrasonic probe.
- Skim any dross from the surface of the melt.
- Pour the composite slurry into the preheated mold and allow it to solidify.
- Characterization:
  - Once cooled, the fabricated composite can be sectioned for microstructural analysis (e.g., using SEM, XRD) and machined into specimens for mechanical testing (e.g., hardness, tensile strength, wear resistance).[3]

## Data Presentation

The following tables summarize the quantitative data on the mechanical and tribological properties of Al-TiC composites fabricated via ultrasonic-assisted stir casting.

Table 1: Effect of TiC Content on Mechanical Properties of AA8011-TiC Composites[3]

TiC Content (wt.%)	Density (g/cm <sup>3</sup> )	Hardness (HV)	Ultimate Tensile Strength (UTS) (MPa)	Yield Strength (MPa)
0	2.71	55.4	135	98
2	2.74	65.5	165	125
4	2.78	72.46	195	152
6	2.82	76.82	215	170
8	2.86	80.2	227	176

Table 2: Wear Rate of AA8011-TiC Composites at Different Sliding Velocities (Load: 20 N)[3]

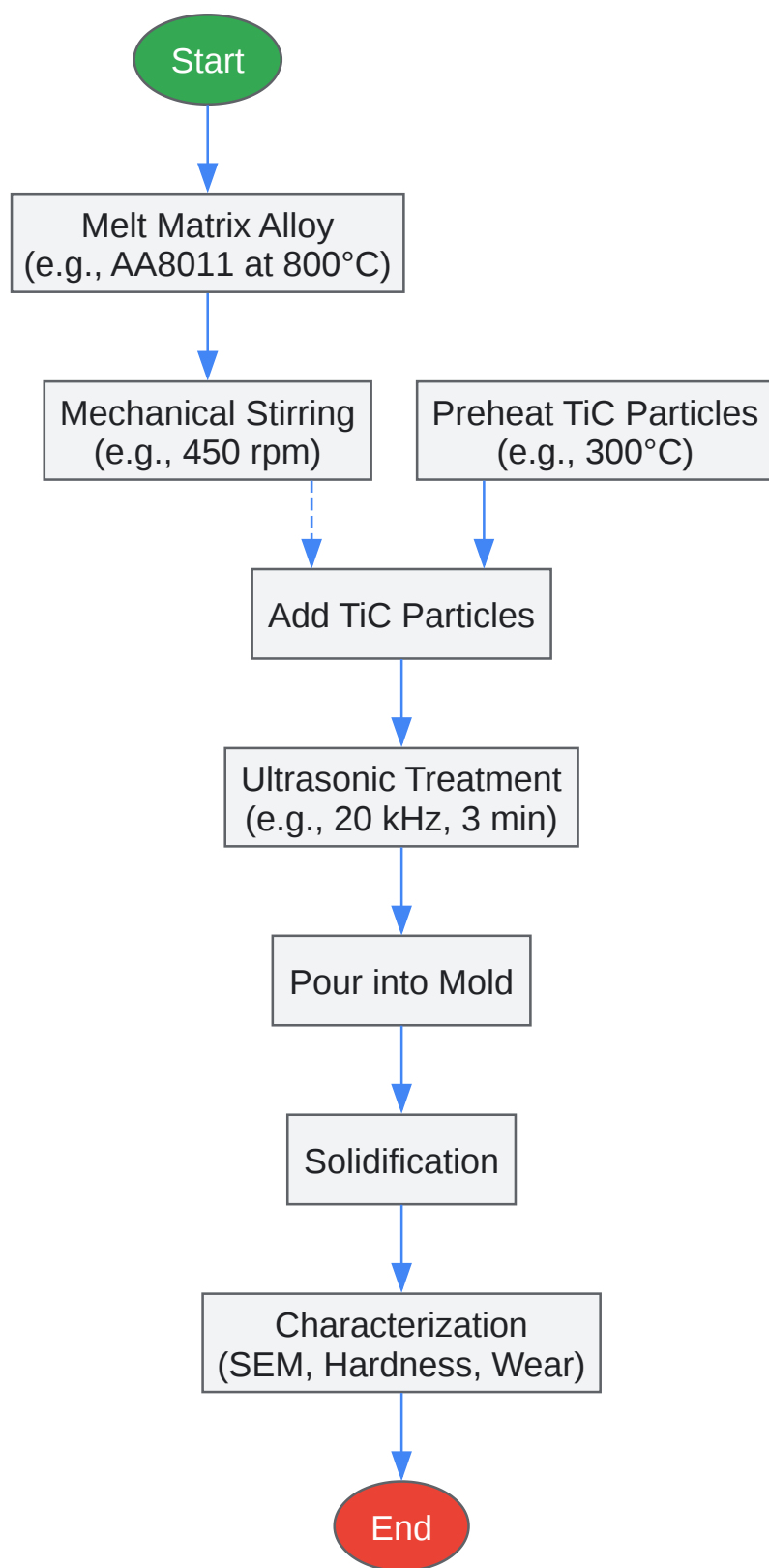
TiC Content (wt.%)	Wear Rate at 1 m/s ( $\times 10^{-3}$ mm <sup>3</sup> /m)	Wear Rate at 2 m/s ( $\times 10^{-3}$ mm <sup>3</sup> /m)	Wear Rate at 3 m/s ( $\times 10^{-3}$ mm <sup>3</sup> /m)
0	4.8	5.9	7.2
2	4.1	5.2	6.5
4	3.5	4.6	5.8
6	2.9	4.0	5.1
8	3.2	4.3	5.4

Table 3: Coefficient of Friction of AA8011-TiC Composites (Load: 20 N, Sliding Velocity: 3 m/s)  
[\[3\]](#)

TiC Content (wt.%)	Coefficient of Friction
0	0.38
2	0.34
4	0.31
6	0.28
8	0.30

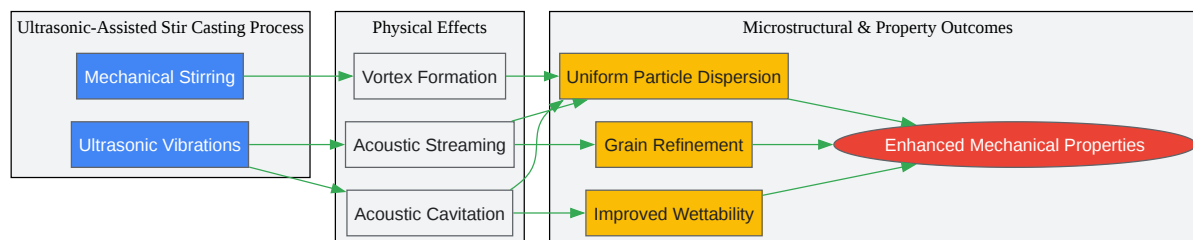
## Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the ultrasonic-assisted stir casting process.



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Caption: Experimental workflow for TiC composite fabrication.



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Caption: Process-property relationships in ultrasonic casting.

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